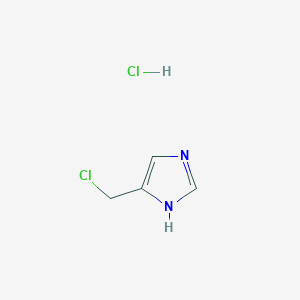

4-(Chloromethyl)-1H-Imidazole Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82914. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASMXPUFMXBVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191905 | |

| Record name | Imidazole, 4-chloromethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38585-61-4 | |

| Record name | 1H-Imidazole, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38585-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole, 4-chloromethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38585-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 4-chloromethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Chloromethyl)-1H-Imidazole Hydrochloride physical properties

An In-depth Technical Guide on the Physical Properties of 4-(Chloromethyl)-1H-Imidazole Hydrochloride

Introduction

This compound is a heterocyclic organic compound widely utilized as an intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure proper handling, formulation, and application. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows to illustrate these processes.

Core Physical Properties

The fundamental physical properties of this compound are summarized below. These values are essential for identification, purity assessment, and process development.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆Cl₂N₂ | [1][2][3][4] |

| Molecular Weight | 153.01 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white crystalline solid | [1][3][4] |

| Melting Point | 139 - 140°C | [1][3] |

| Solubility | Data not specified; requires experimental determination. |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible and accurate results. The following sections outline standard laboratory protocols.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6] The protocol described here is a generalized method applicable to standard laboratory equipment, such as a Thiele tube or a digital melting point apparatus.

Objective: To determine the temperature range over which the solid compound transitions to a liquid state.

Materials and Equipment:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Digital melting point apparatus or Thiele tube setup

-

Thermometer (calibrated)

-

Heating medium (silicone oil or paraffin oil for Thiele tube)

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline sample using a mortar and pestle.[6][7]

-

Capillary Tube Packing: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 cm by gently tapping the sealed end on a hard surface.[8]

-

Apparatus Setup:

-

Digital Apparatus: Place the packed capillary tube into the sample holder of the melting point apparatus.[6]

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the Thiele tube filled with a high-boiling point oil.[7]

-

-

Heating: Begin heating the apparatus. For an initial determination, a rapid heating rate can be used to find an approximate melting point.

-

Accurate Determination: For a precise measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[7]

-

Observation and Recording: Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the entire sample has completely melted. The melting point is reported as the range T1 - T2.[9]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, which is crucial for pre-formulation and bioavailability studies.[10]

Objective: To determine the saturation concentration of the compound in a specific aqueous solvent at a controlled temperature and pH.

Materials and Equipment:

-

This compound sample

-

Aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8 as per WHO guidelines)[11]

-

Glass vials with screw caps

-

Orbital shaker or agitator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical system (e.g., HPLC-UV or LC-MS/MS) for concentration measurement

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific buffer solution (e.g., pH 1.2, 4.5, 6.8).[11][12] The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[11] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[10][12]

-

Phase Separation: After incubation, visually confirm the presence of undissolved solid.[10] Separate the solid from the solution by centrifuging the vials at high speed.[10]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.[12] This step is critical to prevent artificially high concentration readings.

-

Analysis: Accurately dilute the filtered supernatant with a suitable solvent and analyze its concentration using a validated analytical method like HPLC-UV.[12][13]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the specific pH and temperature conditions. The experiment should be performed in triplicate for each condition.[11]

Synthesis and Characterization Logic

The production and validation of a chemical compound follow a logical progression from synthesis to purification and final characterization of its properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. medpharma12.com [medpharma12.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. benchchem.com [benchchem.com]

- 11. who.int [who.int]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to 4-(Chloromethyl)-1H-Imidazole Hydrochloride

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-1H-imidazole hydrochloride, a key reagent in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound.[1][2] It serves as a versatile building block in the synthesis of various pharmaceutical agents and other complex organic molecules. Its reactivity is primarily centered around the chloromethyl group, which can readily undergo nucleophilic substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 153.01 g/mol | [1][2][3] |

| Molecular Formula | C4H6Cl2N2 | [1][2][3] |

| CAS Number | 38585-61-4 | [1] |

| Melting Point | 139°C | [1] |

| Physical State | Solid | [1][2] |

| IUPAC Name | 5-(chloromethyl)-1H-imidazole;hydrochloride | [1][3] |

| SMILES | Cl.ClCC1=CNC=N1 | [1] |

| InChI | InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H | [1][2][3] |

Synthesis and Reactivity

The synthesis of imidazole derivatives is a well-established area of organic chemistry. While specific protocols for this compound are proprietary, a representative synthesis for a structurally similar compound, 4-methyl-5-chloromethyl imidazole hydrochloride, involves the reaction of 4-hydroxymethyl-5-methylimidazole with thionyl chloride.[4] This reaction proceeds via a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom.

A general synthetic approach for chloromethylated imidazoles can also be achieved through the chloromethylation of the corresponding imidazole precursor. For instance, 4-methyl-imidazole can be chloromethylated using formaldehyde and an excess of hydrogen chloride.[5]

The primary reactivity of this compound involves the displacement of the chloride ion by a wide range of nucleophiles, making it a valuable intermediate for introducing the imidazole moiety into larger molecules.

Experimental Protocol: Representative Synthesis of a Chloromethylated Imidazole

The following is a representative protocol for the synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride, which illustrates the general principles applicable to the synthesis of this compound.[4]

Materials:

-

4-hydroxymethyl-5-methylimidazole

-

Thionyl chloride

-

Diethyl ether

-

Ice bath

-

Nitrogen atmosphere

Procedure:

-

Thionyl chloride (50 ml) is stirred under a nitrogen atmosphere in an ice bath.

-

4-hydroxymethyl-5-methylimidazole (11.2 g, 0.1 mol) is added in small portions over a 15-minute period, maintaining the temperature between 10°C and 20°C.

-

A colorless precipitate will form.

-

After the addition is complete, the temperature is slowly raised to 55°C ± 5°C and maintained for 30 minutes.

-

The reaction mixture is then cooled to 10°C.

-

The mixture is diluted with 100 ml of diethyl ether.

-

The colorless precipitate is collected by filtration, washed with diethyl ether, and air-dried.

This procedure yields 4-methyl-5-chloromethyl imidazole hydrochloride with a high yield.[4]

Logical Workflow for Synthesis

The synthesis of a chloromethylated imidazole from its corresponding hydroxymethyl precursor can be visualized as a straightforward workflow.

Caption: Synthetic workflow for a representative chloromethylated imidazole.

Applications in Drug Development

Derivatives of this compound are integral to the development of various therapeutic agents. The imidazole ring is a common scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its presence in the essential amino acid histidine. The chloromethyl group allows for the facile attachment of this scaffold to other molecular fragments, enabling the exploration of structure-activity relationships. For example, substituted imidazoles are investigated for their potential as inhibitors of various enzymes and as receptor antagonists.

Safety and Handling

This compound is classified as a hazardous substance.[1][3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, affected areas should be washed thoroughly with water.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

Synthesis of 4-(Chloromethyl)-1H-Imidazole Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(Chloromethyl)-1H-imidazole hydrochloride, a crucial intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

Two principal methods for the synthesis of this compound and its analogs have been prominently reported in the literature. These are the chlorination of a hydroxymethyl precursor and the direct chloromethylation of the imidazole ring.

Chlorination of 4-(Hydroxymethyl)-1H-imidazole

This widely utilized pathway involves the conversion of a hydroxyl group to a chlorine atom using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Direct Chloromethylation of 4-Methyl-1H-imidazole

An alternative industrial-scale approach is the direct chloromethylation of a pre-existing imidazole derivative. This method involves the reaction of 4-methyl-imidazole with formaldehyde or its oligomers in the presence of an excess of hydrogen chloride. This process introduces the chloromethyl group directly onto the imidazole ring.

Comparative Data of Synthesis Pathways

The following table summarizes the key quantitative data associated with the two primary synthesis pathways, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Pathway 1: Chlorination of 4-(Hydroxymethyl)imidazole Analogue | Pathway 2: Direct Chloromethylation of 4-Methyl-imidazole |

| Starting Material | 4-Hydroxymethyl-5-methylimidazole | 4-Methylimidazole, Formaldehyde (or Paraformaldehyde) |

| Key Reagent | Thionyl chloride | Concentrated Hydrochloric Acid, Hydrogen Chloride gas |

| Reaction Temperature | 10°C to 55°C | 25°C to 160°C (preferably 50°C to 110°C) |

| Reaction Time | Approximately 1 hour | 5 to 20 hours |

| Yield | ~91%[1] | 68.2%[2] |

| Product Purity | High, crystalline precipitate | Recrystallization required to achieve high purity |

| Scale | Laboratory scale | Industrial scale[2] |

Experimental Protocols

Pathway 1: Synthesis via Chlorination of 4-(Hydroxymethyl)-5-methylimidazole Hydrochloride

This protocol is adapted from the synthesis of the closely related 4-methyl-5-chloromethyl imidazole hydrochloride.[1]

Materials:

-

4-Hydroxymethyl-5-methylimidazole

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Nitrogen gas

-

Ice bath

Procedure:

-

In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, cool 50 ml of thionyl chloride in an ice bath.

-

Slowly add 11.2 g (0.1 mol) of 4-hydroxymethyl-5-methylimidazole in small portions over a 15-minute period, ensuring the temperature is maintained between 10°C and 20°C. A colorless precipitate will form.

-

After the addition is complete, gradually raise the temperature to 55°C ±5°C and maintain it for 30 minutes.

-

Cool the reaction mixture to 10°C.

-

Dilute the mixture with 100 ml of diethyl ether.

-

Collect the colorless precipitate by filtration.

-

Wash the precipitate thoroughly with diethyl ether.

-

Air-dry the product to obtain 4-methyl-5-chloromethyl imidazole hydrochloride.

Pathway 2: Synthesis via Direct Chloromethylation of 4-Methyl-imidazole

This protocol is based on a patented industrial-scale synthesis.[2]

Materials:

-

4-Methylimidazole (92.6% pure)

-

Aqueous concentrated hydrochloric acid (~36% by weight)

-

Paraformaldehyde

-

Hydrogen chloride (HCl) gas (optional, for pressurized systems)

-

Ether

Procedure:

-

Prepare a mixture of 124 parts of aqueous concentrated hydrochloric acid, 25 parts of 92.6% pure 4-methylimidazole, and 10.8 parts of paraformaldehyde in a closed glass-lined kettle.

-

Heat the mixture for 16 hours at 90°C.

-

For reactions under pressure, HCl gas can be introduced up to 10 atmospheres.

-

After the reaction is complete (which can be monitored by NMR spectroscopy), cool the mixture to approximately +5°C.

-

Filter the precipitate that forms.

-

Wash the precipitate with a solution of HCl gas in ether.

-

Dry the product under reduced pressure to yield 4-methyl-5-chloromethyl-imidazole hydrochloride.

Visualized Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.

Caption: Pathway 1: Chlorination of 4-(Hydroxymethyl)-1H-imidazole.

Caption: Pathway 2: Direct Chloromethylation of 4-Methyl-1H-imidazole.

References

A Comprehensive Technical Guide to 4-(Chloromethyl)-1H-Imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Chloromethyl)-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a structural diagram.

Chemical Identity and Structure

The nomenclature and structural identifiers for this compound are crucial for accurate documentation and research.

-

IUPAC Name: 5-(chloromethyl)-1H-imidazole;hydrochloride[1][2]

-

Canonical SMILES: C1=C(NC=N1)CCl.Cl[1]

-

InChI: InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H[1][2]

The structure consists of an imidazole ring substituted with a chloromethyl group at the 4-position, forming a hydrochloride salt.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key quantitative data for this compound, essential for experimental design and characterization.

| Property | Value | Source |

| Molecular Weight | 153.01 g/mol | [1][3] |

| Physical State | Solid, white crystalline powder | [2] |

| Melting Point | 139-140 °C | [2] |

| Purity | ≥95% (typical) | [2] |

Experimental Protocols

Representative Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for analogous compounds, such as the synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride[4]. The primary route involves the chlorination of the corresponding hydroxymethyl imidazole precursor.

Workflow of Synthesis

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool thionyl chloride to 0-5 °C using an ice bath.

-

Addition of Starting Material: Add 4-(hydroxymethyl)-1H-imidazole to the cooled thionyl chloride in small portions over a period of 15-20 minutes. Maintain the reaction temperature between 10 °C and 20 °C to control the exothermic reaction. A precipitate of the hydrochloride salt will form.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Subsequently, gently heat the mixture to approximately 50-60 °C for 30-60 minutes to ensure the reaction goes to completion.

-

Product Isolation: Cool the reaction mixture back down to 10 °C. Dilute the mixture with a non-polar solvent such as diethyl ether to facilitate complete precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold diethyl ether to remove any unreacted thionyl chloride and other impurities.

-

Drying: Dry the collected solid product in a vacuum oven at a low temperature to yield this compound.

Note: This protocol is based on the synthesis of a methylated analog and may require optimization for the specific synthesis of this compound. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

An In-depth Technical Guide to the Chemical Reactivity of 4-(Chloromethyl)-1H-Imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-1H-imidazole hydrochloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive chloromethyl group and an imidazole ring, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its utility in nucleophilic substitution reactions. Detailed experimental protocols, quantitative data on reaction outcomes, and a discussion of its potential relevance in biological signaling pathways are presented to support researchers in leveraging the synthetic potential of this important intermediate.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a privileged scaffold in drug design.[1] this compound emerges as a particularly useful derivative, equipped with a primary alkyl chloride that serves as an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the imidazole moiety onto various molecular scaffolds, a common strategy in the development of therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents. This guide will delve into the core aspects of its chemical reactivity, providing practical information for its application in synthetic chemistry.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is the nucleophilic substitution at the chloromethyl group. The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles, proceeding via an SN2 mechanism. This bimolecular reaction involves a backside attack by the nucleophile, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The rate of this reaction is dependent on the concentration of both the imidazole substrate and the nucleophile.

The general workflow for a typical nucleophilic substitution reaction involving this compound is depicted below. The imidazole nitrogen can be deprotonated with a suitable base to increase its nucleophilicity for reactions at the nitrogen atom, or the chloromethyl group can react directly with other nucleophiles.

Caption: General experimental workflow for nucleophilic substitution.

Quantitative Reactivity Data

Table 1: Reaction with Thiol Nucleophiles

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cysteamine hydrochloride | 4-methyl-5-chloromethyl-imidazole hydrochloride | None (solid-state) | 80-100 | 9 | 98 | [2] |

Table 2: Reaction with Oxygen Nucleophiles

| Nucleophile | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Ethanol | 4-methyl-5-chloromethyl-imidazole hydrochloride | Absolute Ethanol | Reflux | 20 | 90 | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound in synthesis. The following sections provide methodologies for key transformations.

General Protocol for N-Alkylation of Imidazoles

While a specific protocol for the N-alkylation using this compound is not detailed in the available literature, a general and adaptable procedure for the N-alkylation of imidazole derivatives can be employed.

Materials:

-

Substituted imidazole (e.g., this compound) (1.0 equiv)

-

Alkylating agent (e.g., an alkyl halide) (1.1 - 2.0 equiv)

-

Base (e.g., K₂CO₃ or KOH) (1.1 - 2.0 equiv)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, or DMSO)

Procedure:

-

To a solution of the substituted imidazole in the chosen anhydrous solvent, add the base.

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole nitrogen.

-

Add the alkylating agent dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the work-up procedure will depend on the solvent used.

-

For acetonitrile, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄).

-

For DMF or DMSO, pour the reaction mixture into ice-water and extract with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous sulfate.

-

-

Evaporate the solvent in vacuo to yield the crude product, which can be further purified by column chromatography or recrystallization.

Synthesis of 4-methyl-5-[(2-amino-ethyl)-thiomethyl]-imidazole dihydrochloride

This protocol details the reaction of 4-methyl-5-chloromethyl-imidazole hydrochloride with cysteamine hydrochloride, a thiol-containing nucleophile.[2]

Materials:

-

4-methyl-5-chloromethyl-imidazole hydrochloride (84 parts by weight)

-

Cysteamine hydrochloride (57 parts by weight)

Procedure:

-

Intimately mix the finely powdered 4-methyl-5-chloromethyl-imidazole hydrochloride and cysteamine hydrochloride.

-

Heat the solid-state mixture in a suitable reactor for 2 hours at 80°C, followed by 7 hours at 100°C.

-

The progress of the reaction can be monitored by the evolution of hydrogen chloride gas or by NMR spectroscopy.

-

The resulting product, 4-methyl-5-[(2-amino-ethyl)-thiomethyl]-imidazole dihydrochloride, is obtained in high yield (98%).

Synthesis of 4-methyl-5-ethoxymethyl-imidazole hydrochloride

This protocol describes the reaction of 4-methyl-5-chloromethyl-imidazole hydrochloride with an alcohol nucleophile.[2]

Materials:

-

4-methyl-5-chloromethyl-imidazole hydrochloride (2.0 parts by weight)

-

Absolute ethanol (6.5 parts by weight)

Procedure:

-

Dissolve 4-methyl-5-chloromethyl-imidazole hydrochloride in absolute ethanol.

-

Heat the solution at reflux for 20 hours.

-

After the reaction is complete, evaporate the mixture almost to dryness.

-

The resulting solid crystalline product, 4-methyl-5-ethoxymethyl-imidazole hydrochloride, is collected by filtration (90% yield).

Role in Signaling Pathways and Drug Development

While direct studies on the interaction of this compound with specific signaling pathways are not available, the imidazole motif is a well-established pharmacophore that interacts with a multitude of biological targets. Imidazole-containing drugs are known to modulate various signaling pathways, often through the inhibition of key enzymes such as kinases.

The synthetic accessibility of derivatives from this compound allows for the generation of compound libraries for screening against various biological targets. For instance, the attachment of different moieties to the imidazole core can lead to the discovery of novel kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Caption: Synthetic utility in drug discovery workflows.

A notable application of a related compound is in the synthesis of Cimetidine, a histamine H2-receptor antagonist used to treat stomach ulcers.[2][3] The synthesis involves the reaction of 4-methyl-5-chloromethyl-imidazole hydrochloride with a thiol-containing side chain, highlighting the industrial relevance of this class of compounds.[2]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a reactive and versatile building block with significant potential in synthetic and medicinal chemistry. Its primary reactivity through nucleophilic substitution at the chloromethyl group allows for the straightforward introduction of the imidazole moiety into a wide array of molecules. The provided experimental protocols for reactions with thiol and alcohol nucleophiles, based on a closely related analog, serve as a valuable starting point for further synthetic explorations. While specific quantitative and kinetic data for the title compound remains an area for further investigation, the examples provided underscore its utility. The established importance of the imidazole core in drug discovery suggests that derivatives of this compound will continue to be valuable candidates in the development of new therapeutic agents.

References

- 1. 4-(Chloromethyl)-1-methyl-1H-imidazole | C5H7ClN2 | CID 12147488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Chloromethyl)-1H-Imidazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-(Chloromethyl)-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in the public domain, this document presents a predictive analysis based on the well-characterized spectroscopic data of imidazole and the known effects of substituents on NMR and IR spectra. This guide is intended to assist researchers in the identification and characterization of this compound.

Chemical Structure and Logic

The chemical structure of this compound is foundational to understanding its spectroscopic properties. The molecule consists of a central imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. A chloromethyl group (-CH₂Cl) is attached to the C4 position of the imidazole ring. The hydrochloride salt form indicates that one of the nitrogen atoms of the imidazole ring is protonated and associated with a chloride ion.

Caption: Molecular structure and key functional groups of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the known spectral data of imidazole and the expected influence of the chloromethyl substituent and protonation.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 | Singlet | 1H | H2 (imidazole ring) | The proton at the C2 position is expected to be significantly deshielded due to the electron-withdrawing nature of the protonated imidazole ring. |

| ~7.8 | Singlet | 1H | H5 (imidazole ring) | The proton at the C5 position will also be deshielded, appearing downfield. |

| ~4.8 | Singlet | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the aromatic imidazole ring, leading to a downfield shift. |

| ~14.0 | Broad Singlet | 2H | N-H (imidazole ring) | The two N-H protons of the protonated imidazole ring are expected to be highly deshielded and may exchange, appearing as a broad singlet at a very low field. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~136 | C2 (imidazole ring) | The C2 carbon is typically the most deshielded carbon in the imidazole ring. |

| ~122 | C5 (imidazole ring) | The C5 carbon will appear at a characteristic chemical shift for an sp² carbon in an aromatic system. |

| ~130 | C4 (imidazole ring) | The C4 carbon, bearing the chloromethyl group, will be shifted downfield compared to the unsubstituted imidazole. |

| ~42 | -CH₂Cl | The carbon of the chloromethyl group will be in the aliphatic region but shifted downfield due to the attached chlorine atom. |

Solvent: DMSO-d₆

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-2500 | Broad, Strong | N-H stretch (protonated amine) | The broad and strong absorption is characteristic of the N-H stretching vibrations in a hydrochloride salt of an amine. |

| ~3100 | Medium | C-H stretch (aromatic) | Aromatic C-H stretching vibrations of the imidazole ring. |

| ~1600 | Medium | C=N and C=C stretch (aromatic ring) | Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring. |

| ~1450 | Medium | CH₂ bend | Bending vibration of the methylene group. |

| ~750 | Strong | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

Sample Preparation: KBr pellet or Nujol mull

Experimental Protocols

While specific instrument parameters may vary, the following provides a general methodology for obtaining NMR and IR spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to avoid interfering signals.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Instrumentation: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the background spectrum (of the empty sample compartment). Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a molecule like this compound using spectroscopic data follows a logical progression.

Caption: A logical workflow for the structural elucidation of an organic compound using IR and NMR spectroscopy.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers can use this predicted data as a reference for confirming the identity and purity of their synthesized material. It is always recommended to obtain experimental data for full characterization whenever possible.

An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)-1H-Imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Chloromethyl)-1H-imidazole hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodology to generate reliable and consistent solubility data for this compound.

Data Presentation

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis | Notes |

| Water | |||||

| Ethanol | |||||

| Methanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Dichloromethane | |||||

| [Add other solvents as needed] |

Experimental Protocols

The determination of solubility is a critical step in drug development. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, etc.)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Spatula

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Syringes

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

-

Addition of Solute: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium may vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient amount of time to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: If necessary, accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safety, Hazards, and Handling of 4-(Chloromethyl)-1H-Imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, hazard analysis, and detailed handling protocols for 4-(Chloromethyl)-1H-imidazole hydrochloride (CAS No: 38585-61-4). The information is intended to support researchers, scientists, and professionals in drug development in the safe management and use of this compound.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. It is a solid at room temperature and possesses the following properties:

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂N₂ | [1] |

| Molecular Weight | 153.01 g/mol | [1][2] |

| Appearance | Solid | [2] |

| CAS Number | 38585-61-4 | [3] |

| Synonyms | 4-(Chloromethyl)-1(3)H-imidazole Hydrochloride | [4] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive and irritant nature.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Source: Multiple Safety Data Sheets

Hazard Statements (H-Codes)

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (P-Codes)

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Toxicological Data

| Toxicity Data | Value | Species |

| LD50 (Intravenous) | 180 mg/kg | Mouse |

Source: ChemicalBook[5]

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments to assess the hazards of this compound, based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of the substance.

Methodology:

-

Animal Selection: Use healthy, young adult female rats.

-

Housing and Fasting: House the animals individually and fast them overnight prior to dosing.

-

Dose Preparation: Prepare the substance in a suitable vehicle (e.g., distilled water).

-

Dose Administration: Administer the substance by oral gavage.

-

Procedure:

-

Dose a single animal at the starting dose level.

-

Observe the animal for up to 48 hours.

-

If the animal survives, dose the next animal at a higher dose.

-

If the animal dies, dose the next animal at a lower dose.

-

Continue this process until the stopping criteria are met.

-

-

Observation: Observe the animals for mortality, clinical signs, and body weight changes for at least 14 days.

-

Data Analysis: Calculate the LD50 and its confidence intervals using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

Objective: To assess the skin irritation potential of the substance.

Methodology:

-

Test System: Utilize a commercially available Reconstructed Human Epidermis (RhE) model.

-

Procedure:

-

Apply the test substance topically to the RhE tissue.

-

Expose the tissue to the substance for a defined period.

-

Rinse the substance from the tissue.

-

Incubate the tissue for a post-exposure period.

-

-

Viability Assessment: Determine cell viability using a validated method, such as the MTT assay.

-

Data Analysis:

-

A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

-

Eye Hazard Identification (Based on OECD Guideline 438)

Objective: To assess the potential for the substance to cause serious eye damage.

Methodology:

-

Test System: Use isolated chicken eyes obtained from a slaughterhouse.

-

Procedure:

-

Mount the eye in a holder and place it in a superfusion chamber.

-

Apply the test substance directly to the cornea.

-

After a defined exposure time, rinse the substance from the cornea.

-

-

Endpoint Measurement: Evaluate corneal swelling, opacity, and fluorescein retention at different time points after treatment.

-

Data Analysis: Classify the substance based on the severity and persistence of the observed effects.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat and, if there is a risk of significant exposure, a chemical-resistant apron.

-

Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is required.

Engineering Controls

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Keep away from heat, sparks, and open flames.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Gently sweep up the solid material, avoiding dust generation.

-

Place the material in a sealed, labeled container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Large Spills:

-

Evacuate the area immediately and report the spill to the appropriate emergency response team.

-

Isolate the area and prevent entry.

-

Allow only trained personnel with appropriate PPE to clean up the spill.

-

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and assessment of this compound.

Caption: Workflow for Hazard Assessment and Management.

Caption: Standard Procedure for Safe Handling.

Caption: Logical Flow for Spill Response.

References

An In-Depth Technical Guide to 4-(Chloromethyl)-1H-Imidazole Hydrochloride: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-1H-imidazole hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique structural features, combining the versatile imidazole scaffold with a reactive chloromethyl group, make it an essential precursor for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role in the development of antifungal agents and histamine H2 receptor antagonists. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in research and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 153.01 g/mol | [1][2][3] |

| CAS Number | 38585-61-4 | [2][3][5] |

| Appearance | White to beige solid | [1][6] |

| Melting Point | 139 °C | [3] |

| Purity | Typically ≥95% | [3] |

| SMILES | ClCC1=CNC=N1.Cl | [1] |

| InChI | InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis via Chlorination of 4-(Hydroxymethyl)-1H-imidazole

This protocol is adapted from the synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.[7]

Materials:

-

4-(Hydroxymethyl)-1H-imidazole

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Nitrogen gas (for inert atmosphere)

-

Ice bath

Procedure:

-

In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, cool thionyl chloride in an ice bath.

-

Slowly add 4-(hydroxymethyl)-1H-imidazole in small portions to the cooled thionyl chloride over a period of 15 minutes. The reaction is vigorous, and the temperature should be maintained between 10°C and 20°C. A colorless precipitate will form.

-

Once the addition is complete, slowly raise the temperature to 55°C ± 5°C and maintain it for approximately 30 minutes.

-

Cool the reaction mixture back down to 10°C.

-

Dilute the mixture with diethyl ether.

-

Collect the colorless precipitate by filtration.

-

Wash the precipitate thoroughly with diethyl ether.

-

Dry the product in air to obtain this compound.

Expected Yield: Based on the synthesis of the methylated analog, a high yield (approximately 91%) can be anticipated.[7]

Spectroscopic Data

While specific, officially published spectra for this compound are not widely available, typical spectroscopic data for similar imidazole derivatives can be used as a reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the chloromethyl group protons. The chemical shifts will be influenced by the solvent and the protonation state of the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the imidazole ring and the chloromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations of the imidazole ring.

-

C-H stretching and bending vibrations.

-

C=N and C=C stretching vibrations within the imidazole ring.

-

C-Cl stretching vibration of the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the free base, 4-(chloromethyl)-1H-imidazole, and characteristic fragmentation patterns.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of various pharmaceuticals, most notably antifungal agents and histamine H2 receptor antagonists.

Antifungal Agents: Targeting Ergosterol Biosynthesis

Many imidazole-based antifungal drugs, such as clotrimazole and ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[8][9][10]

The following is a generalized protocol for the N-alkylation of an amine with this compound, a key step in the synthesis of many imidazole-based drugs.

Materials:

-

This compound

-

A primary or secondary amine

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

-

Dissolve the amine and the base in the chosen solvent in a reaction flask.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Histamine H2 Receptor Antagonists: Modulating Gastric Acid Secretion

This compound is a precursor for the synthesis of histamine H2 receptor antagonists like cimetidine. These drugs block the action of histamine on the H2 receptors of parietal cells in the stomach, thereby reducing gastric acid secretion.[11][12] This is a crucial therapeutic approach for managing conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its straightforward synthesis and the reactivity of the chloromethyl group provide a versatile platform for the construction of complex molecules with significant biological activity. The established roles of its derivatives as potent antifungal agents and histamine H2 receptor antagonists highlight its enduring importance in drug discovery and development. This technical guide serves as a valuable resource for researchers and scientists, providing essential data and methodologies to facilitate the effective utilization of this key building block in their synthetic and medicinal chemistry endeavors.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4-Chloromethyl-1H-imidazole Hydrochloride_北京科量技术有限公司 [gjbzwzw.com]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Substituted 4-(Aminomethyl)-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-(chloromethyl)-1H-imidazole hydrochloride with primary amines is a fundamental N-alkylation process for the synthesis of a diverse range of N-substituted 4-(aminomethyl)-1H-imidazole derivatives. These compounds are of significant interest in medicinal chemistry, primarily due to their activity as histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[1][2] Antagonists of this receptor have shown therapeutic potential in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[1][3]

This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, along with an overview of their primary mechanism of action in a key signaling pathway.

Reaction of this compound with Primary Amines

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine acts as the nucleophile, displacing the chloride ion from the chloromethyl group of the imidazole derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid salt of the starting material and the hydrogen chloride generated during the reaction.

General Reaction Scheme:

Data Presentation: Reaction Conditions and Yields

While specific quantitative data for a wide range of primary amines with this compound is not extensively tabulated in single sources, the following tables summarize typical reaction conditions and yields gleaned from general N-alkylation procedures for imidazoles and related compounds. These serve as a strong starting point for reaction optimization.

Table 1: N-Alkylation of this compound with Aromatic Primary Amines (Representative Conditions)

| Primary Amine (R-NH₂) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | Acetonitrile | Reflux | 12 - 24 | 60 - 80 |

| 4-Methoxyaniline | Et₃N | DMF | 80 | 8 - 16 | 65 - 85 |

| 4-Chloroaniline | NaH | THF | 60 | 10 - 20 | 55 - 75 |

| 2-Aminopyridine | DBU | Dioxane | 100 | 12 - 24 | 50 - 70 |

Table 2: N-Alkylation of this compound with Aliphatic Primary Amines (Representative Conditions)

| Primary Amine (R-NH₂) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | K₂CO₃ | Ethanol | Reflux | 6 - 12 | 70 - 90 |

| Cyclohexylamine | Et₃N | Acetonitrile | 50 | 8 - 16 | 65 - 85 |

| n-Butylamine | NaOH (aq) | Dichloromethane | Room Temp | 12 - 24 | 60 - 80 |

| Isopropylamine | DBU | THF | 60 | 10 - 20 | 55 - 75 |

Note: The yields and reaction conditions provided are illustrative and may vary depending on the specific substrate, purity of reagents, and scale of the reaction. Optimization of these parameters is recommended for each specific primary amine.

Experimental Protocols

The following are detailed methodologies for the N-alkylation of primary amines with this compound.

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol is a standard and widely applicable method for the N-alkylation of a variety of primary amines.

Materials:

-

This compound

-

Primary amine (aliphatic or aromatic)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the imidazole starting material.

-

Add the primary amine (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted 4-(aminomethyl)-1H-imidazole derivative.

Protocol 2: Alternative Procedure using a Stronger Base in an Aprotic Solvent

This protocol is suitable for less reactive primary amines and employs a stronger base.

Materials:

-

This compound

-

Primary amine (aliphatic or aromatic)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry three-neck round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 eq) and anhydrous DMF or THF.

-

Cool the solution in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the reaction mixture at room temperature via a dropping funnel.

-

Stir the reaction mixture at room temperature or gently heat to 50-60°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to 0°C and cautiously quench the excess sodium hydride by the slow addition of water.

-

Dilute the mixture with ethyl acetate and wash with water (3x) and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualizations

Reaction Workflow

Caption: General experimental workflow for the synthesis of N-substituted 4-(aminomethyl)-1H-imidazoles.

Histamine H3 Receptor Antagonist Signaling Pathway

The products of this reaction, N-substituted 4-(aminomethyl)-1H-imidazole derivatives, often function as histamine H3 receptor antagonists. The H3 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[2] Activation of the H3 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced neurotransmitter release.[4] H3 receptor antagonists block this inhibitory signaling cascade.

Caption: Mechanism of action of a histamine H3 receptor antagonist.

Conclusion

The N-alkylation of primary amines with this compound provides a straightforward and versatile route to a class of compounds with significant potential in drug discovery, particularly as histamine H3 receptor antagonists. The provided protocols offer robust starting points for the synthesis and further exploration of these derivatives. Understanding the underlying mechanism of action at the molecular level, as depicted in the signaling pathway diagram, is crucial for the rational design and development of novel therapeutics targeting the histaminergic system.

References

The Pivotal Role of 4-(Chloromethyl)-1H-Imidazole Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Chloromethyl)-1H-imidazole hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its reactive chloromethyl group attached to the imidazole scaffold makes it a crucial intermediate for the synthesis of a wide array of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of prominent pharmaceuticals, including antiulcer agents, antifungal medications, and antibacterial compounds.

Application in the Synthesis of Antiulcer Agents: The Case of Cimetidine

4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride, a methylated analog of the title compound, is a key precursor in the industrial synthesis of cimetidine, a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis involves the coupling of the chloromethyl imidazole derivative with a guanidine-containing side chain.

Experimental Protocol: Synthesis of Cimetidine

This protocol outlines a common synthetic route to cimetidine starting from 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride.

Materials:

-

4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride

-

N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, dissolve N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine (0.09 mol) in 110 ml of water at 0-5°C.

-

Adjust the pH of the mixture to 9 using a 5N sodium hydroxide solution.

-

Prepare a suspension of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride (15.0 g, 0.09 mol) in 30 ml of methanol.

-

Add the imidazole suspension to the guanidine solution dropwise over 2 hours, maintaining the temperature at 0-5°C and the pH between 8.5 and 9.0.

-

After the addition is complete, continue stirring the reaction mixture for 18 hours at 0°C.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to yield cimetidine.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 71% | [1] |

| Starting Material | 4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride | [1] |

| Key Reagent | N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine | [1] |

Signaling Pathway of Cimetidine

Cimetidine functions by blocking the action of histamine on the H2 receptors of parietal cells in the stomach, thereby reducing the production of stomach acid.

Application in the Synthesis of Antifungal Agents

This compound is a valuable precursor for the synthesis of imidazole-based antifungal drugs such as clotrimazole and econazole. The general synthetic strategy involves the N-alkylation of the imidazole ring with a suitable substituted benzyl halide.

General Experimental Protocol: N-Alkylation of Imidazole for Antifungal Synthesis

This protocol provides a general method for the N-alkylation of an imidazole derivative, which is a key step in the synthesis of many antifungal agents.

Materials:

-

This compound (or other imidazole starting material)

-

Substituted trityl chloride (e.g., o-chlorotrityl chloride for clotrimazole)

-

Base (e.g., triethylamine, sodium carbonate)

-

Solvent (e.g., benzene, hexafluoroisopropanol)

Procedure:

-

Dissolve the substituted trityl chloride (e.g., 4 mmol of 2-chlorotrityl chloride) and imidazole (8 mmol) in a suitable solvent (e.g., 20 mL of hexafluoroisopropanol).[2]

-

If required, add a base (e.g., sodium carbonate).[2]

-

Stir the reaction mixture at room temperature (25°C) for an extended period (e.g., 48 hours).[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction solution and purify the product by column chromatography.

Quantitative Data for Clotrimazole Synthesis:

| Parameter | Value | Reference |

| Yield | up to 92% | [2] |

| Starting Material | 2-chlorotrityl chloride and imidazole | [2] |

| Solvent | Hexafluoroisopropanol | [2] |

Signaling Pathway of Imidazole Antifungals

Imidazole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and lead to fungal cell death.

Application in the Synthesis of Antibacterial Agents

The imidazole scaffold is present in several antibacterial agents. This compound can be utilized to synthesize novel imidazole derivatives with potential antibacterial activity. For instance, it can serve as a starting point for the synthesis of nitroimidazole derivatives, a class of antibiotics effective against anaerobic bacteria and protozoa. While a direct synthesis of metronidazole from this compound is not the primary route, the following protocol illustrates the synthesis of a related nitroimidazole derivative.

Experimental Protocol: Synthesis of 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole

This protocol describes the synthesis of a chloroethyl-substituted nitroimidazole, a key intermediate for further derivatization into potential antibacterial agents.[3]

Materials:

-

Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazole)

-

Thionyl chloride

-

Dry benzene

Procedure:

-

Dissolve metronidazole (1.71 g, 0.01 mole) in dry benzene (20 mL).[3]

-

Add thionyl chloride (1.18 g, 0.01 mole) to the solution.[3]

-

Reflux the reaction mixture for 7 hours.[3]

-

After cooling, evaporate the solvent.

-

Collect the product and crystallize it from an ethanol-water mixture.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90% | [3] |

| Starting Material | Metronidazole | [3] |

| Reagent | Thionyl chloride | [3] |

| Melting Point | 85-87 °C | [3] |